molecular formula C11H14ClN3 B1482324 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091182-58-8

7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482324
CAS No.: 2091182-58-8
M. Wt: 223.7 g/mol
InChI Key: FFLXWIWNCMFMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a chloromethyl group at position 7, a cyclopropyl group at position 6, and an ethyl group at position 1. This structure combines electrophilic reactivity (via the chloromethyl group) with steric and electronic modulation from the cyclopropyl and ethyl substituents.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLXWIWNCMFMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, this compound can prevent their normal function, leading to altered cellular processes. Additionally, this compound can interact with proteins involved in signal transduction pathways, further influencing cellular activities.

Biological Activity

7-(Chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its structural characteristics contribute to its potential interactions with biological macromolecules, influencing various biochemical pathways.

Chemical Structure

The compound's structure is characterized by a chloromethyl group and a cyclopropyl moiety attached to the imidazo[1,2-b]pyrazole core. The unique arrangement of these functional groups enhances its reactivity and biological activity.

Property Details
IUPAC Name This compound
CAS Number 181284-17-3
Molecular Formula C10H12ClN3
Molecular Weight 213.68 g/mol

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-b]pyrazole class, including this compound, exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacterial strains through mechanisms that may involve interference with DNA replication and transcription processes.

Anticancer Activity

This compound has also been studied for its anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and reduce cancer cell proliferation. This mechanism highlights its potential as an anticancer agent .

The primary mechanism of action for this compound involves binding to the active sites of target enzymes such as CDKs. This binding prevents substrate access and inhibits enzymatic activity, leading to alterations in cellular signaling pathways and gene expression .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various imidazo[1,2-b]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Study on Anticancer Effects

In another study focusing on cancer cell lines, treatment with this compound led to significant cell cycle arrest at the G1 phase in breast cancer cells. This finding supports its role as a potential therapeutic agent in oncology .

Scientific Research Applications

Research has indicated that compounds in the imidazo[1,2-b]pyrazole class exhibit diverse biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. This includes the inhibition of carbonic anhydrase and cholinesterase, which are vital for physiological processes .
  • Protein Interaction : Its ability to bind to specific proteins can alter their conformation and activity. These interactions are mediated through hydrogen bonding and hydrophobic interactions, enhancing the specificity of the compound in biochemical reactions .

Medicinal Chemistry

7-(Chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is being investigated for its potential as a therapeutic agent due to its interaction with various biological targets. It may serve as a lead compound for developing drugs aimed at treating conditions related to enzyme dysfunction or receptor modulation.

Neuropharmacology

The compound's structural features suggest it could be effective as a ligand for serotonin receptors or other central nervous system targets. Research indicates that it may influence neurotransmitter activity, making it a candidate for further exploration in drug discovery programs aimed at addressing neurotransmitter imbalances .

Synthetic Chemistry

In synthetic applications, 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole can undergo various transformations to yield derivatives with enhanced properties. This versatility allows researchers to modify its structure to optimize pharmacological effects or tailor it for specific research needs .

Case Study 1: Enzyme Inhibition Studies

A study conducted on the inhibitory effects of 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole on carbonic anhydrase revealed significant inhibition rates comparable to known inhibitors in the field. This suggests its potential utility in developing treatments for conditions where carbonic anhydrase plays a critical role.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with serotonin receptors demonstrated promising results in modulating receptor activity. These findings indicate that it could be beneficial in developing therapies for mood disorders or other neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular weights, and applications of analogous imidazo[1,2-b]pyrazole derivatives:

Compound Name Substituents (Positions) Molecular Weight CAS Number Notable Properties/Applications Reference ID
7-(Chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole 7-ClCH2, 6-cyclopropyl, 1-ethyl ~239.7 (calc.) Not available Hypothesized intermediate for alkylation reactions
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 1-(ClCH2CH2), 6-cyclopropyl 209.68 2098138-97-5 Potential precursor for bioactive molecule synthesis
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole 7-Cl, 6-CH3 171.6 197356-54-0 Industrial/pharmaceutical-grade reagent
6-(4-Chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole 6-(4-ClC6H4), 1-SEM* 404.94 Not provided Used in cyanidation reactions (e.g., tosyl cyanide)
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 7-ClCH2, 6-CH3, 1-cyclopentyl 279.8 2090914-26-2 Likely intermediate for cyclopentyl-containing drugs

*SEM = 2-(trimethylsilyl)ethoxy methyl.

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole core is typically synthesized by dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid. This cyclodehydration forms ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates as key intermediates (compounds analogous to 7a,b in related studies).

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at position 6 is introduced via reaction of the corresponding carboxylic acid derivative with cyclopropylamine. This is achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by amine coupling to yield the cyclopropyl amide derivative. This method provides acceptable yields and is a common strategy for amide bond formation in heterocyclic systems.

Chloromethylation at Position 7

The chloromethyl group at position 7 is introduced by chloromethylation of the methyl or hydroxymethyl precursor. This can be achieved through reaction with chlorinating agents such as thionyl chloride or via substitution reactions on a hydroxymethyl intermediate. The chloromethylation step is crucial for enabling further functionalization or for imparting biological activity.

Ethylation at the N1 Position

The N1-ethyl substituent is introduced through alkylation of the imidazo[1,2-b]pyrazole nitrogen. This is commonly performed using ethyl halides under basic conditions or via nucleophilic substitution reactions. Control of reaction conditions is essential to avoid over-alkylation or side reactions.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclodehydration Concentrated H₂SO₄, heat Formation of imidazo[1,2-b]pyrazole core
2 Hydrolysis Aqueous base (e.g., NaOH) Conversion to carboxylic acid intermediate
3 Acyl chloride formation SOCl₂, reflux Formation of acyl chloride intermediate
4 Amide formation Cyclopropylamine, base (e.g., triethylamine) Introduction of cyclopropyl amide group
5 Chloromethylation Chlorinating agent (e.g., SOCl₂) Introduction of chloromethyl group
6 N-ethylation Ethyl halide, base Alkylation at N1 position

Research Findings and Optimization

  • The use of thionyl chloride for acyl chloride formation and chloromethylation is effective but requires careful control of temperature and reaction time to prevent decomposition.
  • Microwave-assisted heating has been employed to improve yields in amide coupling steps, particularly when conventional methods yield low conversion.
  • Alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane have been used successfully for amide bond formation, offering milder conditions and acceptable yields.
  • The sequence of functionalization steps is critical; typically, the imidazo ring is constructed first, followed by selective substitution at defined positions to avoid side reactions.
  • Purification of intermediates is often performed by recrystallization or chromatographic techniques to ensure high purity of the final compound.

Summary Table of Preparation Methods

Method Aspect Details References
Core formation Dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated H₂SO₄
Cyclopropyl group addition Acyl chloride intermediate + cyclopropylamine coupling
Chloromethylation Chlorination of hydroxymethyl or methyl precursor using SOCl₂ or similar agents Inferred from,
N1-Ethylation Alkylation with ethyl halides under basic conditions Inferred from general alkylation methods
Coupling reagents Use of SOCl₂, EDC, or DPPA for acyl chloride formation and amide coupling
Reaction optimization Microwave-assisted heating, solvent choice (DMF, DCM), temperature control

Q & A

Q. What are the key challenges in synthesizing 7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, and how can they be addressed methodologically?

The synthesis of this compound involves multi-step reactions, including cyclization to form the imidazo[1,2-b]pyrazole core, followed by functional group modifications (e.g., chloromethylation, cyclopropane introduction). Challenges include:

  • Regioselectivity : Ensuring proper substitution patterns during cyclization. Use precursors like pyrazole derivatives with pre-installed directing groups to control regiochemistry .
  • Stability of intermediates : Chloromethyl groups are reactive; employ low-temperature conditions (-20°C to 0°C) and inert atmospheres (N₂/Ar) to minimize decomposition .
  • Purification : Utilize column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How can researchers characterize the structure and purity of this compound effectively?

A combination of analytical techniques is required:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; imidazo protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and detect polymorphs, critical for reproducibility .

Q. What solvents and conditions are optimal for studying its solubility and stability?

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) for reaction media and non-polar solvents (toluene) for storage. Use UV-Vis spectroscopy to quantify solubility .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via TLC or HPLC to identify degradation products .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for this compound’s synthesis?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity .
  • Machine learning (ML) : Train models on existing imidazo[1,2-b]pyrazole synthesis data to predict optimal catalysts (e.g., Pd/Cu systems) and reaction times .
  • Virtual screening : Simulate solvent effects using COSMO-RS to select solvents that enhance yield while minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK293, HeLa) to distinguish compound-specific effects from cell-type variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies in potency .
  • Structural analogs : Compare activity with derivatives (e.g., 6-methyl instead of 6-cyclopropyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • In vitro assays :
    • Permeability : Caco-2 cell monolayers to predict intestinal absorption .
    • Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS/MS .
  • In silico modeling : Use tools like GastroPlus to simulate absorption/distribution based on logP and pKa values .

Q. What advanced separation techniques improve the scalability of its synthesis?

  • Membrane technologies : Employ nanofiltration (MWCO 200–500 Da) to remove low-MW impurities without thermal degradation .
  • Continuous flow reactors : Optimize residence time (2–10 min) and temperature (50–80°C) for cyclopropane introduction, enhancing reproducibility .

Methodological Resources

Focus Area Recommended Techniques Key References
Synthesis OptimizationDFT modeling, ML-driven catalyst selection
Structural Analysis2D NMR (HSQC, HMBC), HRMS
Biological ProfilingMulti-omics integration, metabolite tracking
Process ScalabilityContinuous flow reactors, nanofiltration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.